molecular formula C6H14ClNO2 B6212369 4-amino-2-methylpentanoic acid hydrochloride CAS No. 2728378-06-9

4-amino-2-methylpentanoic acid hydrochloride

Cat. No.: B6212369
CAS No.: 2728378-06-9
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of 4-amino-2-methylpentanoic acid, which is an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-2-methylpentanoic acid.

    Hydrochloride Formation: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of 4-amino-2-methylpentanoic acid.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-amino-2-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-2-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It may influence pathways related to protein synthesis and degradation, as well as other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpentanoic acid: A closely related compound with similar chemical properties.

    4-amino-4-methylpentanoic acid: Another similar compound with slight variations in structure.

Uniqueness

4-amino-2-methylpentanoic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

2728378-06-9

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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